2-Chloro-3-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . The IUPAC name for this compound is 2-chloro-3-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H . The Canonical SMILES structure is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(trifluoromethyl)quinoline include a molecular weight of 231.60 g/mol , a topological polar surface area of 12.9 Ų , and a complexity of 231 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Anticancer Studies
- Synthesis of Tri-Quinoline Moieties : A study by Gayathri et al. (2017) described the synthesis of a novel compound bearing a tri-quinoline moiety, showing higher cytotoxicity against human cervical cancer cells. This compound was synthesized from 2-chloro-3,6-dimethyl quinoline, highlighting the potential of quinoline derivatives in cancer research.
Antifungal and Antibacterial Applications
- Synthesis of Quinoline Derivatives : A 2010 study by Kategaonkar et al. explored the synthesis of new quinoline derivatives exhibiting significant antifungal and antibacterial activity. This synthesis involved the use of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives.
Corrosion Inhibition
- Inhibition of Steel Corrosion : Prasanna et al. (2016) studied the use of 2-chloro 3-formyl quinoline as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its efficiency in protecting against corrosion.
Crystal Structure Analysis
- Crystallography of Quinoline Compounds : Palani et al. (2004) conducted a crystallographic study of 2-Chloro-3-(beta-nitrovinyl)quinoline due to its medicinal properties, contributing to the understanding of its structural properties.
Photovoltaic Applications
- Organic-Inorganic Photodiode Fabrication : The study by Zeyada et al. (2016) explored the use of 4H-pyrano[3,2-c]quinoline derivatives in the fabrication of photodiodes, indicating the relevance of quinoline derivatives in photovoltaic technologies.
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUURLGTUPTFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650537 | |
Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)quinoline | |
CAS RN |
25199-86-4 | |
Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25199-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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